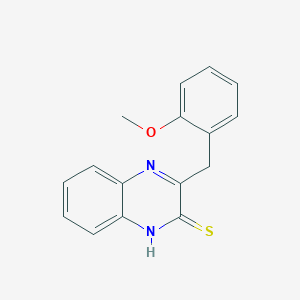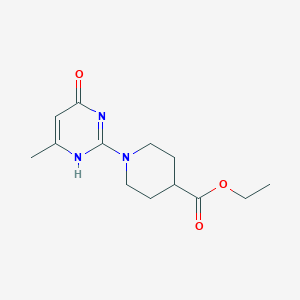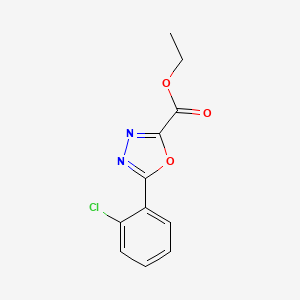![molecular formula C18H19N5O B7830428 5-(4-methoxyphenyl)-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B7830428.png)
5-(4-methoxyphenyl)-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
The preparation of 5-(4-methoxyphenyl)-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine involves several synthetic routes and reaction conditions. Traditional methods for synthesizing this compound include the pressing method, extrusion method, phase-inversion method, slip casting method, and tape casting method . These methods are essential for creating the compound with the desired properties and purity.
Chemical Reactions Analysis
5-(4-methoxyphenyl)-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include phosgene and imidazole under anhydrous conditions . The major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
5-(4-methoxyphenyl)-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it plays a role in studying cellular processes and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs. Industrially, this compound is used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential in therapeutic applications .
Comparison with Similar Compounds
5-(4-methoxyphenyl)-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include cephalosporins, which are a class of β-lactam antibiotics . While cephalosporins are primarily used as antibacterial agents, this compound has a broader range of applications, making it a versatile compound in various scientific fields.
Conclusion
This compound is a compound with significant potential in multiple scientific disciplines. Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new possibilities for its use.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-24-14-9-7-12(8-10-14)16-15(19)17(13-5-3-2-4-6-13)23-18(22-16)20-11-21-23/h2-11,15-17H,19H2,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWSVINQONJVDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(N3C(=N2)N=CN3)C4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2C(C(N3C(=N2)N=CN3)C4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methylphenyl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B7830360.png)
![3-{3-[2-(4-Chlorophenyl)-4-ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7830370.png)
![5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B7830372.png)
![[3-(2-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid](/img/structure/B7830391.png)

![3-{3-[2-(4-Chlorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7830398.png)
![6,7-dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B7830405.png)
![7-(3,4-dimethoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7830408.png)
![7-(3,4-diethoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7830421.png)

![7-benzyl-2-(4-methylphenyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7830426.png)
![5-[4-(dimethylamino)phenyl]-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B7830431.png)


